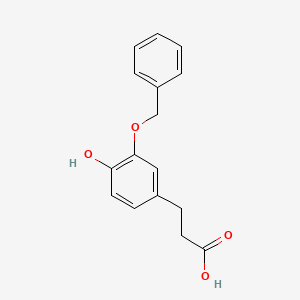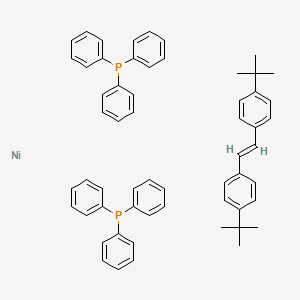![molecular formula C11H13N3O2 B12940547 7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is an organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an isopropyl group at position 7 and a methyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include heating and the use of solvents such as methanol, ethanol, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
The major products formed from these reactions include esters, amides, and various oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted . Additionally, the compound’s structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Ethyl 2-isopropyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl group at position 7 and the methyl group at position 2, along with the carboxylic acid group at position 6, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)10-8(11(15)16)5-12-9-4-7(3)13-14(9)10/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
MFUPNCDIONAYCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)

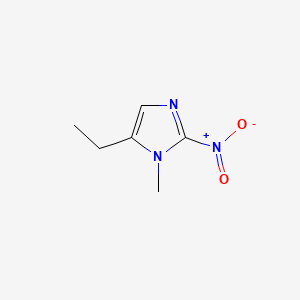
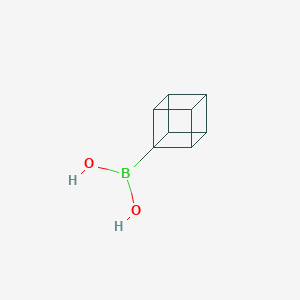
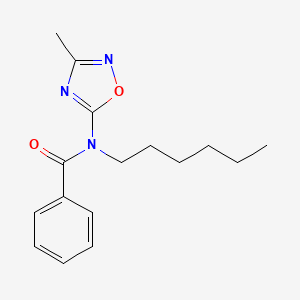

![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)

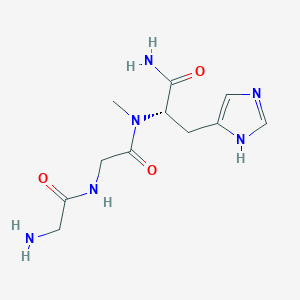


![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)
